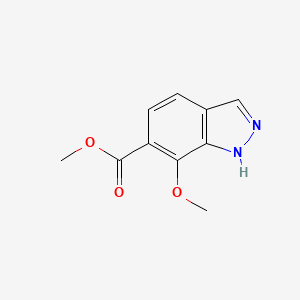

methyl 7-methoxy-2H-indazole-6-carboxylate

Description

Methyl 7-methoxy-2H-indazole-6-carboxylate (CAS: CID 135423819) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₃ (). Its structure consists of an indazole core substituted with a methoxy group at position 7 and a methyl ester at position 4. The SMILES notation is COC1=C(C=CC2=CNN=C21)C(=O)OC, and the InChIKey is ADXWDBXTKSICGQ-UHFFFAOYSA-N ().

Properties

IUPAC Name |

methyl 7-methoxy-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-7(10(13)15-2)4-3-6-5-11-12-8(6)9/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXWDBXTKSICGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NN=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxy-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base. The carboxylate ester is formed by esterification of the corresponding carboxylic acid using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for methyl 7-methoxy-2H-indazole-6-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 7-methoxy-2H-indazole-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 7-methoxy-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares methyl 7-methoxy-2H-indazole-6-carboxylate with structurally related compounds, focusing on substituents, physical properties, and reactivity.

Structural Analogues in Heterocyclic Chemistry

Key Observations :

Core Heterocycle Differences :

- Methyl 7-methoxy-2H-indazole-6-carboxylate features an indazole core (two adjacent nitrogen atoms), while compounds like ethyl 5-methoxyindole-2-carboxylate and 7-chloro-3-methyl-1H-indole-2-carboxylic acid are based on indole (one nitrogen atom). Indazoles generally exhibit enhanced aromatic stability and distinct hydrogen-bonding capabilities compared to indoles ().

- Benzodithiazine derivatives (e.g., ) incorporate sulfur atoms and sulfonyl groups, which confer higher polarity and oxidative stability.

Functional Group Impact: Methoxy vs. In contrast, chloro substituents (e.g., ) reduce electron density, favoring nucleophilic attack (). Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound, ) are hydrolytically stable under neutral conditions, whereas carboxylic acids (e.g., ) are more reactive in acid-base reactions.

Physical Properties: Melting points for methyl ester derivatives vary significantly. For example, methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate has a high decomposition temperature (252–253°C) due to sulfonyl groups and hydrogen-bonding networks (), while ethyl 5-methoxyindole-2-carboxylate melts at 199–201°C ().

Spectral Data :

- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch (~1740 cm⁻¹) aligns with benzodithiazine derivatives (), but lacks sulfonyl peaks (~1155 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹.

- NMR : Methoxy protons in the target compound resonate as a singlet near δ 3.8–4.0 ppm (similar to ), while aromatic protons in the indazole core show distinct splitting patterns due to nitrogen proximity ().

Pharmacological Potential

- Indazole derivatives are explored as kinase inhibitors and anti-inflammatory agents. The methoxy and ester groups in the target compound may enhance bioavailability compared to sulfonyl-containing analogues (), which are often less membrane-permeable.

Biological Activity

Methyl 7-methoxy-2H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activities

Recent studies have highlighted several biological activities associated with methyl 7-methoxy-2H-indazole-6-carboxylate:

- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Activity : Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

- Anti-inflammatory Effects : Preliminary findings suggest that it can modulate inflammatory processes, potentially through the inhibition of enzymes involved in inflammation.

The precise mechanism of action for methyl 7-methoxy-2H-indazole-6-carboxylate is still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell signaling and proliferation, which could explain its anticancer properties.

- Receptor Modulation : It may also interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 7-methoxy-2H-indazole-6-carboxylate, it is useful to compare it with related indazole derivatives. Below is a table summarizing key features and biological activities of selected compounds:

| Compound Name | Molecular Formula | Notable Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 7-methoxy-2H-indazole-6-carboxylate | C10H10N2O3 | Antimicrobial, Anticancer | Methoxy substitution enhances activity |

| Methyl 1H-indazole-6-carboxylate | C10H9N2O2 | Moderate antimicrobial | Lacks methoxy group |

| Methyl 2H-indazole-7-carboxylate | C10H9N2O3 | Anticancer activity | Different substitution pattern affects potency |

This comparison illustrates how the methoxy group and specific carboxylic acid functionalities contribute to the distinct biological activities observed in methyl 7-methoxy-2H-indazole-6-carboxylate.

Study on Anticancer Activity

A study conducted by researchers at [source] evaluated the anticancer effects of methyl 7-methoxy-2H-indazole-6-carboxylate on various cancer cell lines. The results indicated that:

- The compound exhibited an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity.

- Mechanistic studies revealed that treatment led to increased apoptosis rates as evidenced by Annexin V staining.

Antimicrobial Efficacy

In another study published in [source], the antimicrobial efficacy was assessed against common bacterial strains:

- The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus.

- Time-kill assays indicated rapid bactericidal activity within 4 hours of exposure.

Future Directions

The ongoing research into methyl 7-methoxy-2H-indazole-6-carboxylate suggests several avenues for future exploration:

- Derivatives Synthesis : There is potential for synthesizing derivatives to enhance specific biological activities or reduce toxicity.

- Clinical Trials : Further studies are warranted to evaluate its efficacy and safety in clinical settings, particularly for cancer treatment.

- Mechanistic Studies : More detailed investigations into its molecular targets and pathways will provide insights into optimizing its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.